molecular formula C24H36N2O4S B345374 1-(1-Adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine CAS No. 446028-45-1

1-(1-Adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine

Cat. No.: B345374
CAS No.: 446028-45-1
M. Wt: 448.6g/mol
InChI Key: IBUYXSHQGTUCBE-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine is a complex organic compound featuring a piperazine ring substituted with an adamantyl group and a diethoxyphenyl sulfonyl group

Preparation Methods

The synthesis of 1-(1-Adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine typically involves multiple steps, starting with the preparation of the adamantyl and diethoxyphenyl sulfonyl precursors. The piperazine ring is then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(1-Adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, while the diethoxyphenyl sulfonyl group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(1-Adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine can be compared with other piperazine derivatives and adamantyl-substituted compounds. Similar compounds include:

    1-(1-Adamantyl)-1-methylethoxycarbonyl fluoride: Used in peptide synthesis.

    1-[2-(1-Adamantyl)ethyl]adamantane: Studied for its unique structural properties. The uniqueness of this compound lies in its combined structural features, which provide distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O4S/c1-3-29-21-5-6-22(30-4-2)23(14-21)31(27,28)26-9-7-25(8-10-26)24-15-18-11-19(16-24)13-20(12-18)17-24/h5-6,14,18-20H,3-4,7-13,15-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUYXSHQGTUCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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